
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as Fe(TPP)Br8, and it belongs to the family of porphyrin compounds, which are known for their biological and chemical properties.
作用機序
The mechanism of action of Fe(TPP)Br8 is based on the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular structures, leading to cell death. Fe(TPP)Br8 has been shown to generate ROS upon exposure to light, leading to the destruction of cancerous cells.
Biochemical and Physiological Effects
Fe(TPP)Br8 has been shown to have minimal toxicity in normal cells, making it a promising candidate for PDT. However, it has been shown to cause some side effects, such as skin photosensitivity and mild skin irritation. These side effects are generally mild and can be managed with proper precautions.
実験室実験の利点と制限
One of the primary advantages of Fe(TPP)Br8 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, Fe(TPP)Br8 has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the study of Fe(TPP)Br8. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of Fe(TPP)Br8 for the treatment of other diseases, such as bacterial infections. Additionally, the development of new delivery systems for Fe(TPP)Br8 could improve its efficacy and reduce its side effects. Finally, the investigation of the mechanism of action of Fe(TPP)Br8 could provide insights into the development of new photosensitizing agents for PDT.
Conclusion
In conclusion, Fe(TPP)Br8 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, further research is needed to fully understand the potential of Fe(TPP)Br8 and to develop more efficient delivery systems for its use in clinical settings.
合成法
The synthesis of Fe(TPP)Br8 involves the reaction of iron(III) chloride with tetrakis(pentafluorophenyl)porphyrin in the presence of bromine. This reaction leads to the formation of the octabromo derivative of Fe(TPP)Br8. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Fe(TPP)Br8 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Fe(TPP)Br8 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as Fe(TPP)Br8, to induce cell death in cancerous cells. Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo.
特性
CAS番号 |
131917-66-3 |
|---|---|
製品名 |
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) |
分子式 |
C44H2Br8ClF20FeN4 |
分子量 |
1695 g/mol |
IUPAC名 |
iron(3+);2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44Br8F20N4.ClH.Fe/c45-9-11(47)39-6(2-19(55)27(63)34(70)28(64)20(2)56)41-13(49)15(51)43(75-41)8(4-23(59)31(67)36(72)32(68)24(4)60)44-16(52)14(50)42(76-44)7(3-21(57)29(65)35(71)30(66)22(3)58)40-12(48)10(46)38(74-40)5(37(9)73-39)1-17(53)25(61)33(69)26(62)18(1)54;;/h;1H;/q-2;;+3/p-1 |
InChIキー |
YQQNFINAHBJVSN-UHFFFAOYSA-M |
SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
正規SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
同義語 |
2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) Fe(TFPPBr(8))Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



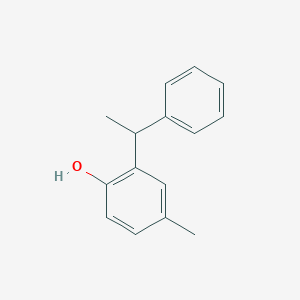
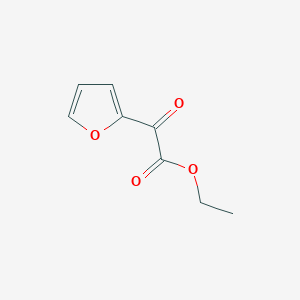
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
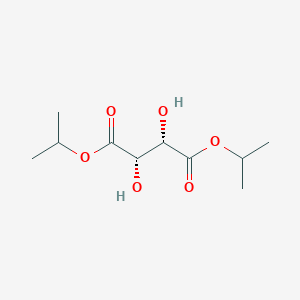

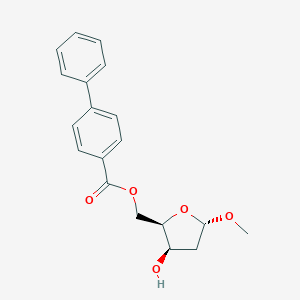
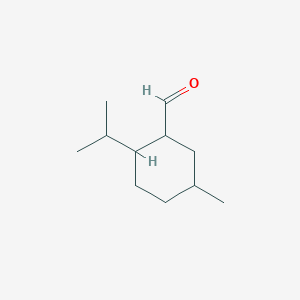
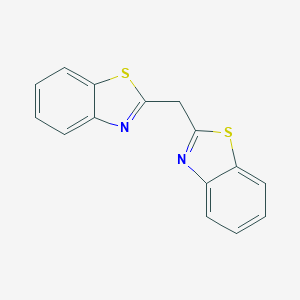
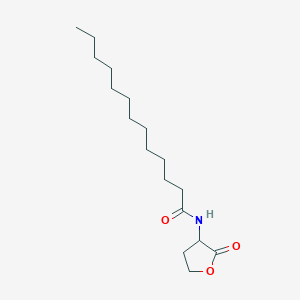
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)

